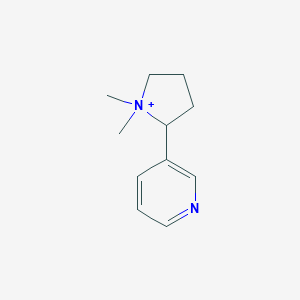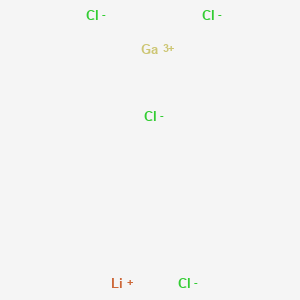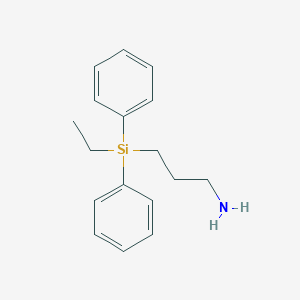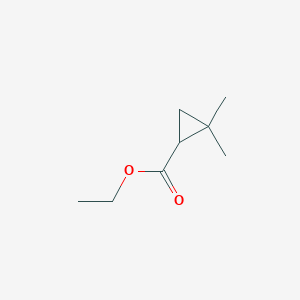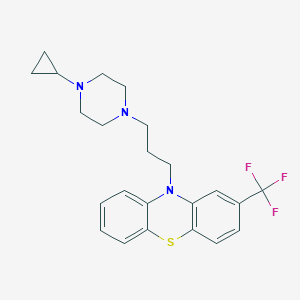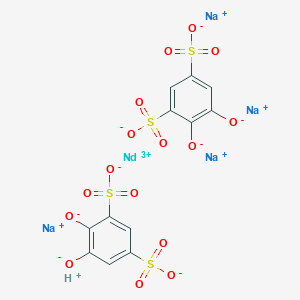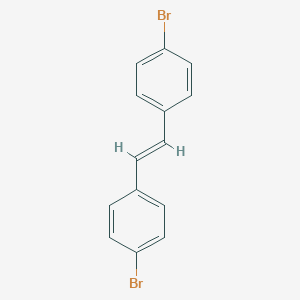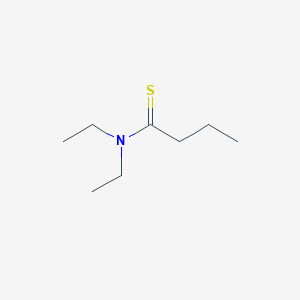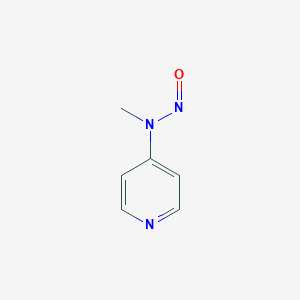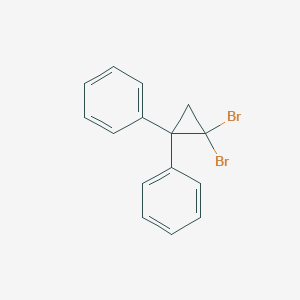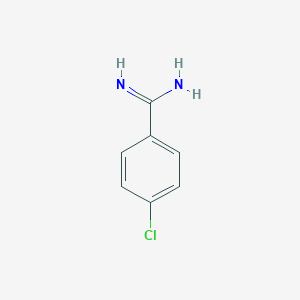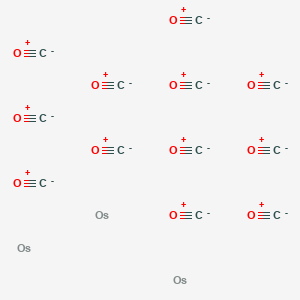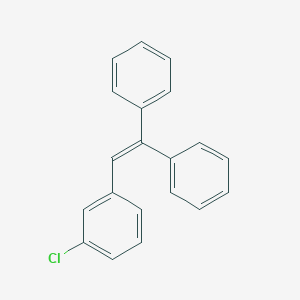
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- (also known as mepiquat chloride) is a plant growth regulator that is widely used in agriculture. It is a synthetic compound that is structurally similar to the natural plant hormone, gibberellin. Mepiquat chloride is used to control the growth of plants, increase crop yield, and improve the quality of agricultural products.
Mechanism Of Action
Mepiquat chloride works by inhibiting the biosynthesis of gibberellin, a natural plant hormone that promotes stem elongation. By inhibiting gibberellin synthesis, mepiquat chloride reduces stem elongation and promotes lateral branching, resulting in a more compact plant structure.
Biochemical And Physiological Effects
Mepiquat chloride has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the biosynthesis of gibberellin, which results in reduced stem elongation and increased lateral branching. It also affects plant metabolism and photosynthesis, leading to changes in plant growth and development. Mepiquat chloride has been shown to improve the quality of agricultural products such as cotton, wheat, and rice by increasing yield and reducing lodging.
Advantages And Limitations For Lab Experiments
Mepiquat chloride is a useful tool for studying plant growth and development in the laboratory. It can be used to control plant height and promote lateral branching, which can be useful for studying the effects of plant structure on growth and development. However, mepiquat chloride has limitations in terms of its specificity and potential side effects on plant metabolism and physiology.
Future Directions
There are several future directions for research on mepiquat chloride. One area of research is the development of new plant growth regulators that are more specific and have fewer side effects on plant metabolism and physiology. Another area of research is the use of mepiquat chloride in combination with other plant growth regulators to achieve specific growth and developmental outcomes. Finally, there is a need for more research on the long-term effects of mepiquat chloride on plant growth and development, as well as on the environment and human health.
Synthesis Methods
Mepiquat chloride is synthesized by reacting 2-(m-chlorophenyl)-1,1-diphenylethanol with hydrochloric acid. The reaction produces mepiquat chloride, which is then purified and used as a plant growth regulator.
Scientific Research Applications
Mepiquat chloride has been extensively studied for its effects on plant growth and development. It has been shown to inhibit stem elongation, increase lateral branching, and improve the quality of agricultural products such as cotton, wheat, and rice. Mepiquat chloride is also used to control plant height in ornamental plants and to increase the yield of fruit trees.
properties
CAS RN |
18648-67-4 |
|---|---|
Product Name |
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- |
Molecular Formula |
C20H15Cl |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-chloro-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
InChI Key |
OWOPOOCVXXJSLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



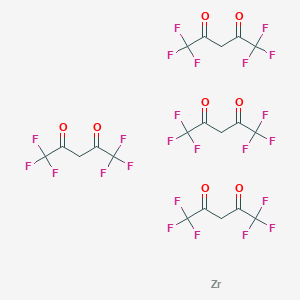
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
